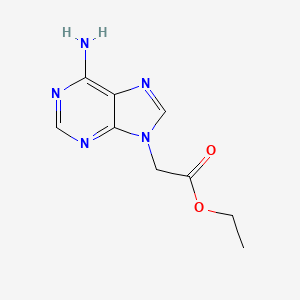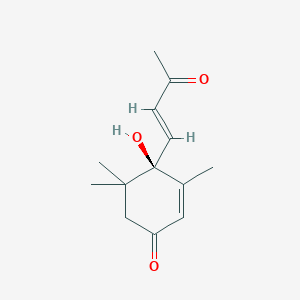
4-Methyl-2-nitrophenyl isocyanate
Vue d'ensemble
Description
4-Methyl-2-nitrophenyl isocyanate (4-MNP) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid with a melting point of 68-71 °C and a boiling point of 150-151 °C. 4-MNP is a versatile reagent used in a variety of synthetic reactions and has been used extensively in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. 4-MNP has also been used in biochemical and physiological experiments, as well as in the development of new drugs and drug delivery systems.
Applications De Recherche Scientifique
Vibrational and DFT Analysis
- Application : Analyzing vibrational spectra and conformational behavior in molecular structure studies.
- Details : Vibrational spectra of 4-Methyl-2-nitrophenyl isocyanate were measured and assigned, with conformational and harmonic frequency analyses performed using B3LYP/6-311G* level calculations. The findings suggest distinct conformer behavior and vibrational structures influenced by the molecule's substituents (Tonannavar et al., 2012).
Preparation of Carbamates
- Application : Synthesizing safer alternatives to toxic compounds.
- Details : this compound is used in the preparation of 4-nitrophenyl N-methylcarbamate, offering a safer alternative to highly toxic methyl isocyanate. This synthesis is significant in producing safer chemical compounds (Peterson et al., 2006).
Synthesis of 1,1-Diarylhydrazines
- Application : Exploring new synthesis pathways for chemical compounds.
- Details : In a study on transforming certain derivatives into urea compounds, this compound played a role in the synthesis of 1,1-diarylhydrazines, showing potential in developing new chemical synthesis methods (BainCheryl et al., 2014).
Thermal Latency in Polymerization
- Application : Improving thermal latency in polymer chemistry.
- Details : this compound was utilized in synthesizing N-aryl-N′-pyridyl ureas, which demonstrated improved thermal latency in the polymerization of certain epoxides. This application is crucial in the field of polymer chemistry for controlling reaction temperatures (Makiuchi et al., 2015).
Synthesis of Imidazolidine Derivatives
- Application : Creating new pharmaceutical intermediates.
- Details : A reaction involving this compound led to the creation of imidazolidine derivatives, which have potential applications in pharmaceuticals. This synthesis pathway expands the possibilities for creating new drug intermediates (Sedlák et al., 2005).
Anionic Polymerization
- Application : Developing optical functionalities in polymers.
- Details : In a study exploring anionic polymerization, this compound was part of the synthesis process for polyisocyanates with optical functionalities. This research opens new avenues in the field of material science, especially for optically active materials (Shin et al., 2001).
Mécanisme D'action
Target of Action
4-Methyl-2-nitrophenyl isocyanate, also known as 1-isocyanato-4-methyl-2-nitrobenzene, is an organic building block containing an isocyanate group . The primary targets of this compound are molecules with nucleophilic groups, such as amines and alcohols, which can react with the isocyanate group to form urethanes and ureas .
Mode of Action
The isocyanate group in this compound is highly reactive and can form covalent bonds with nucleophiles. This reactivity is due to the electron-withdrawing nature of the isocyanate group, which makes the carbon atom electrophilic and susceptible to nucleophilic attack . The reaction with amines or alcohols results in the formation of urethanes or ureas, respectively .
Biochemical Pathways
This can lead to changes in the structure and function of these macromolecules, potentially affecting various biochemical pathways .
Pharmacokinetics
Isocyanates in general are known to be rapidly metabolized and excreted, primarily in the urine . The bioavailability of this compound would depend on factors such as its route of administration and the presence of other substances that can react with the isocyanate group.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets it reacts with. In general, the reaction of isocyanates with biological macromolecules can lead to changes in their structure and function, potentially resulting in cellular damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of substances with nucleophilic groups can compete with the intended targets for reaction with the isocyanate group . Additionally, the compound is sensitive to moisture and should be stored at low temperatures to maintain its stability .
Analyse Biochimique
Biochemical Properties
4-Methyl-2-nitrophenyl isocyanate plays a significant role in biochemical reactions due to its reactive isocyanate group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with nucleophilic amino acid residues in proteins, such as lysine and cysteine, leading to the modification of protein function. The interaction of this compound with enzymes can result in enzyme inhibition or activation, depending on the nature of the modification .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the modification of proteins by this compound can disrupt normal cellular signaling, leading to changes in cell behavior and function. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic sites on proteins, such as the amino groups of lysine residues, forming stable urea linkages. This modification can lead to changes in protein structure and function, resulting in enzyme inhibition or activation. Furthermore, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade over time, leading to a decrease in its reactivity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including persistent changes in gene expression and protein function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild modifications to proteins and enzymes, leading to subtle changes in cellular function. At high doses, this compound can cause significant toxicity, including enzyme inhibition, disruption of cellular signaling pathways, and adverse effects on organ function. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. The metabolic flux and levels of metabolites can be affected by the presence of this compound, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific proteins that facilitate its transport across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its reactivity and the extent of its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can accumulate in certain organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on protein function and cellular metabolism. The localization of this compound can also affect its activity and the nature of its interactions with biomolecules .
Propriétés
IUPAC Name |
1-isocyanato-4-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-6-2-3-7(9-5-11)8(4-6)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXDHIPQKZLDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339370 | |
| Record name | 4-Methyl-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57910-98-2 | |
| Record name | 4-Methyl-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



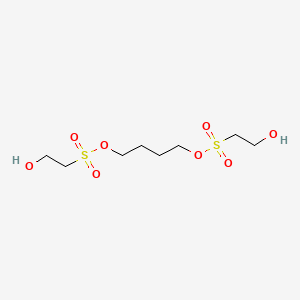
![(3R,5R,7S,10S,13R,17R)-17-[(2R)-butan-2-yl]-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1211053.png)
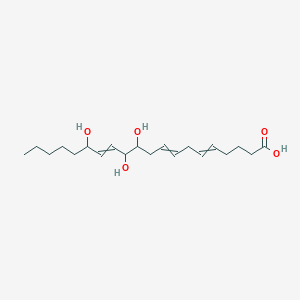

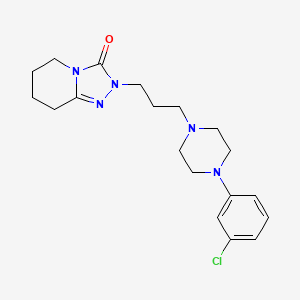

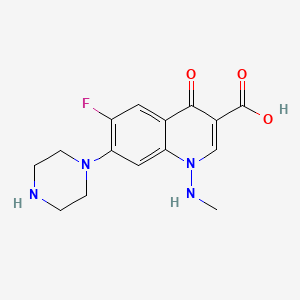
![4-[[[2-(3-Methylphenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1211065.png)
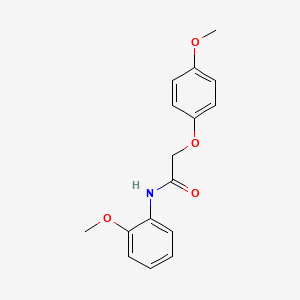
![5,8-Dichloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1211070.png)

